2,2,3,3,3-Pentafluoropropyl butyrate
Overview
Description
2,2,3,3,3-Pentafluoropropyl butyrate is a fluorinated ester with the molecular formula C₇H₉F₅O₂ and a molecular weight of 220.14 g/mol . This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications.
Preparation Methods
The synthesis of 2,2,3,3,3-Pentafluoropropyl butyrate typically involves the reaction of 2,2,3,3,3-pentafluoropropanol with butyric acid in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of a dehydrating agent to facilitate esterification . Industrial production methods may involve continuous flow reactors to optimize yield and purity.
Chemical Reactions Analysis
2,2,3,3,3-Pentafluoropropyl butyrate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids under strong oxidizing conditions.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2,2,3,3,3-Pentafluoropropyl butyrate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of fluorinated polymers and other complex molecules.
Biology: The compound’s unique properties make it useful in studying enzyme interactions and metabolic pathways involving fluorinated substrates.
Medicine: Research into fluorinated compounds often explores their potential as pharmaceuticals or diagnostic agents.
Mechanism of Action
The mechanism of action of 2,2,3,3,3-Pentafluoropropyl butyrate involves its interaction with specific molecular targets, such as enzymes or receptors, depending on the application. The fluorinated ester group can influence the compound’s reactivity and binding affinity, affecting various biochemical pathways .
Comparison with Similar Compounds
2,2,3,3,3-Pentafluoropropyl butyrate can be compared with other fluorinated esters, such as:
2,2,3,3,3-Pentafluoropropyl acrylate: Similar in structure but with an acrylate group instead of a butyrate group, used in polymer synthesis.
2,2,3,3,3-Pentafluoropropyl methacrylate: Another related compound used in the production of specialty polymers.
The uniqueness of this compound lies in its specific ester group, which imparts distinct chemical properties and reactivity compared to its analogs.
Properties
IUPAC Name |
2,2,3,3,3-pentafluoropropyl butanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9F5O2/c1-2-3-5(13)14-4-6(8,9)7(10,11)12/h2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMWPJMPKVSDHLD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)OCC(C(F)(F)F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9F5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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